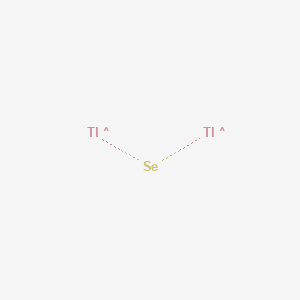
Thallium(I) selenide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thallium(I) selenide is a chemical compound with the molecular formula SeTl. It is a binary compound consisting of thallium and selenium.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thallium(I) selenide can be synthesized through various methods. One common method involves the direct combination of elemental thallium and selenium at elevated temperatures. The reaction typically occurs in a sealed tube to prevent the escape of volatile components. The reaction can be represented as:
Tl+Se→TlSe
Industrial Production Methods: In industrial settings, this compound can be produced through electroplating techniques. Thallium targets are electroplated and then subjected to high-temperature reactions with selenium to form the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: Thallium(I) selenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to form thallium(III) selenide.
Reduction: It can be reduced back to elemental thallium and selenium under specific conditions.
Substitution: this compound can participate in substitution reactions with other halides or chalcogenides.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or other strong oxidizing agents can be used for oxidation reactions.
Reducing Agents: Hydrogen or other reducing agents can facilitate reduction reactions.
Substitution Reagents: Halides or other chalcogenides can be used in substitution reactions.
Major Products:
Oxidation: Thallium(III) selenide.
Reduction: Elemental thallium and selenium.
Substitution: Various thallium halides or chalcogenides
Aplicaciones Científicas De Investigación
Thallium(I) selenide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of ternary compounds and as a precursor for other thallium-based materials.
Biology: Thallium-based compounds are studied for their potential biological effects and interactions.
Medicine: this compound is explored for its potential use in medical imaging and radiation therapy.
Industry: It is used in radiation detection, thermoelectric devices, and photocells due to its unique electrical properties .
Mecanismo De Acción
The mechanism of action of thallium(I) selenide involves its interaction with various molecular targets and pathways. In radiation detection, this compound acts as a semiconductor, where incident radiation generates electron-hole pairs that are detected as an electrical signal. In thermoelectric applications, it exploits the Seebeck effect, where a temperature gradient generates an electric voltage .
Comparación Con Compuestos Similares
Thallium(I) selenide can be compared with other similar compounds such as thallium(I) telluride, thallium(I) sulfide, and thallium(I) iodide.
Thallium(I) Telluride: Similar in structure but has different electrical and optical properties.
Thallium(I) Sulfide: Known for its use in infrared detectors.
Thallium(I) Iodide: Used in high-energy radiation detection.
Uniqueness: this compound is unique due to its specific combination of electrical conductivity and sensitivity to radiation, making it highly suitable for specialized applications in radiation detection and thermoelectric technology .
Propiedades
Número CAS |
15572-25-5 |
|---|---|
Fórmula molecular |
SeTl2 |
Peso molecular |
487.74 g/mol |
Nombre IUPAC |
selenium(2-);thallium(1+) |
InChI |
InChI=1S/Se.2Tl/q-2;2*+1 |
Clave InChI |
KLNGSAIQZVCZLH-UHFFFAOYSA-N |
SMILES |
[Se].[Tl].[Tl] |
SMILES canónico |
[Se-2].[Tl+].[Tl+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















